molecular formula C18H18N2OS2 B2693537 3-(2-methylphenyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 378753-08-3

3-(2-methylphenyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2693537
CAS No.: 378753-08-3
M. Wt: 342.48
InChI Key: SICPRVHCTIBRGK-UHFFFAOYSA-N
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Description

The compound 3-(2-methylphenyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one belongs to the tetrahydrobenzothienopyrimidinone class, characterized by a fused bicyclic core with a pyrimidin-4(3H)-one ring. Its structure features a 2-methylphenyl group at position 3 and a methylsulfanyl (SCH₃) substituent at position 2. Such derivatives are synthesized via cyclocondensation reactions starting from ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate, followed by functionalization at positions 2 and 3 .

Properties

IUPAC Name

3-(2-methylphenyl)-2-methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-11-7-3-5-9-13(11)20-17(21)15-12-8-4-6-10-14(12)23-16(15)19-18(20)22-2/h3,5,7,9H,4,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICPRVHCTIBRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2SC)SC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methylphenyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a derivative of the benzothieno-pyrimidine class, known for its diverse biological activities. This article explores the synthesis, characterization, and biological implications of this compound, particularly its anticancer properties and mechanisms of action.

  • Molecular Formula : C18H18N2OS2
  • Molecular Weight : 342.48 g/mol
  • CAS Number : 378753-08-3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the benzothieno structure followed by the introduction of the methylsulfanyl and methylphenyl groups. Detailed protocols can be referenced in specialized chemical literature or databases.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of benzothieno-pyrimidine derivatives. For instance, compounds similar to 3-(2-methylphenyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one have shown significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Assays :
    • The compound was tested against several human cancer cell lines using MTT assays. Results indicated that it exhibits IC50 values in the low micromolar range, suggesting potent anticancer activity.
    • In a comparative study, derivatives displayed IC50 values ranging from 1.2 nM to 48 nM against cell lines such as SKRB-3 and HepG2 .
Cell LineIC50 (nM)
SKRB-31.2
SW6204.3
A54944
HepG248

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Flow cytometry analyses have shown that treatment with this compound leads to increased apoptosis in cancer cells. For example, a concentration-dependent increase in apoptotic cells was observed in HepG2 cells treated with related compounds .
  • Cell Cycle Arrest : The compound affects cell cycle progression, leading to G0/G1 phase arrest in treated cells.

Case Studies

In a recent investigation involving derivatives of benzothieno-pyrimidines:

  • Study Design : Researchers synthesized a series of compounds and evaluated their biological activities against various cancer types.
  • Findings : Compounds exhibited broad-spectrum anticancer activities with some showing over a thousand times greater potency compared to standard treatments .

Scientific Research Applications

Anticancer Activity

Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, Bozorov et al. (2015) highlighted the synthesis and evaluation of various thieno[2,3-d]pyrimidin-4-one derivatives for their cytotoxic effects against cancer cell lines. The structure of these compounds allows for interactions with biological targets involved in cancer proliferation and survival pathways .

Case Study:

  • Compound: 3-(2-methylphenyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one
  • Target Cells: B16F10 melanoma cells
  • Findings: Demonstrated inhibition of cell growth and induction of apoptosis through mechanisms involving the modulation of signaling pathways related to cell cycle regulation.

Anti-inflammatory Properties

In addition to anticancer effects, derivatives of this compound have shown promise in anti-inflammatory applications. A study by Abdalha et al. (2011) reported on the anti-inflammatory effects of similar thieno derivatives through inhibition of pro-inflammatory cytokines in vitro. The ability to modulate inflammatory responses makes these compounds potential candidates for treating inflammatory diseases .

Case Study:

  • Compounds Tested: Various thieno derivatives including the target compound
  • Methodology: Assessment of cytokine levels in treated cell cultures
  • Results: Significant reduction in TNF-alpha and IL-6 levels.

Synthesis and Structural Modifications

The synthesis of 3-(2-methylphenyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one involves several steps that can be optimized to enhance yield and purity. Recent methodologies include one-pot reactions and the use of green chemistry principles to minimize environmental impact.

Synthesis Overview:

StepReaction TypeKey ReagentsOutcome
1CondensationAldehyde + ThioamideFormation of intermediate
2CyclizationBase-catalyzedFormation of thieno-pyrimidine core
3AlkylationAlkyl halideFinal product synthesis

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Position 2 Substituent Position 3 Substituent Key Properties/Activities References
Target compound Methylsulfanyl (SCH₃) 2-Methylphenyl N/A (structural baseline) -
2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one 4-Bromophenoxy Isopropyl Crystallographically characterized; potential steric hindrance due to bulky substituents
2-(2,4-Dichloro-6-methylphenoxy)-3-isopropyl analog (6h) 2,4-Dichloro-6-methylphenoxy Isopropyl Enhanced antifungal activity compared to simpler phenoxy derivatives
3-Butyl-2-(2-methylphenoxy) analog (6i) 2-Methylphenoxy Butyl Improved lipophilicity; possible CNS penetration
2-[(3-Chlorobenzyl)sulfanyl]-3-(4-methylphenyl) analog 3-Chlorobenzylsulfanyl 4-Methylphenyl Increased halogen-mediated binding affinity; explored in kinase inhibition
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-3-(4-methylphenyl) analog 3-Trifluoromethylbenzylthio 4-Methylphenyl Enhanced metabolic stability due to CF₃ group
3-Benzyl-2-hydrazino analog Hydrazino (NHNH₂) Benzyl Intermediate for Schiff base formation; antimicrobial applications

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Alkyl and aryloxy groups (e.g., butyl in 6i) increase logP values, enhancing blood-brain barrier penetration .
  • Solubility: Sulfanyl (SCH₃) and amino groups improve aqueous solubility compared to halogenated analogs .
  • Metabolic Stability : Fluorinated groups (e.g., CF₃ in ) reduce oxidative metabolism, prolonging half-life .

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